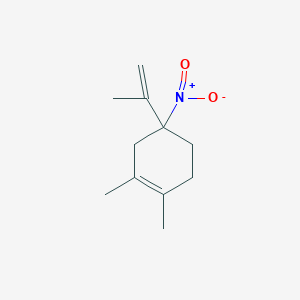![molecular formula C12H20O2 B14602453 2-[(Hept-2-yn-1-yl)oxy]oxane CAS No. 58930-68-0](/img/structure/B14602453.png)
2-[(Hept-2-yn-1-yl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Hept-2-yn-1-yl)oxy]oxane is an organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom, with a hept-2-yn-1-yloxy substituent. This compound is part of the ether family and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hept-2-yn-1-yl)oxy]oxane typically involves the reaction of hept-2-yn-1-ol with tetrahydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like dichloromethane at ambient temperature. The general reaction scheme is as follows: [ \text{Hept-2-yn-1-ol} + \text{Tetrahydropyran} \xrightarrow{\text{p-TsOH, CH}_2\text{Cl}_2} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Hept-2-yn-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond in the hept-2-yn-1-yloxy group to a double or single bond.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of hept-2-yn-1-one derivatives.
Reduction: Formation of hept-2-en-1-yloxy or hept-1-yloxy derivatives.
Substitution: Formation of substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Hept-2-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Hept-2-yn-1-yl)oxy]oxane involves its interaction with molecular targets through its ether linkage and alkyne group. The compound can form hydrogen bonds and van der Waals interactions with proteins and other biomolecules, influencing their function and activity. The alkyne group can also participate in click chemistry reactions, making it a versatile tool in chemical biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Hept-3-yn-1-yl)oxy]oxane
- 2-[(5E)-hept-5-en-2-yn-1-yloxy]oxane
Uniqueness
2-[(Hept-2-yn-1-yl)oxy]oxane is unique due to its specific alkyne substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs
Eigenschaften
CAS-Nummer |
58930-68-0 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-hept-2-ynoxyoxane |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h12H,2-4,6,8-11H2,1H3 |
InChI-Schlüssel |
UONPYQVXPXJAGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



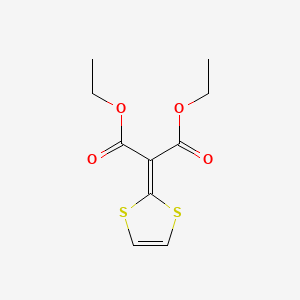
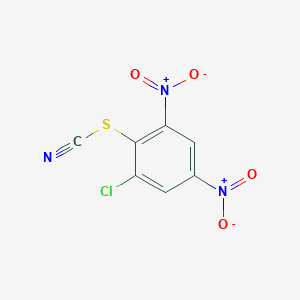




silane](/img/structure/B14602417.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
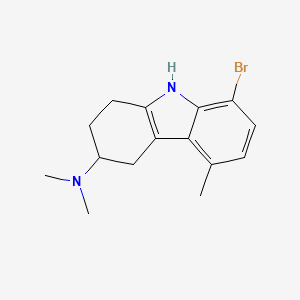
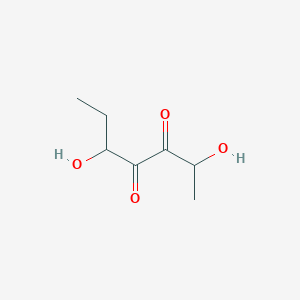

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
